molecular formula C10H7NS B3245991 Benzo[b]thiophene-7-acetonitrile CAS No. 17381-53-2

Benzo[b]thiophene-7-acetonitrile

Cat. No. B3245991
CAS RN: 17381-53-2
M. Wt: 173.24 g/mol
InChI Key: GDRUIDMKFOHABW-UHFFFAOYSA-N
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Description

“Benzo[b]thiophene-7-acetonitrile” is a heterocyclic aromatic compound with several industrial and scientific applications. It is a derivative of Benzo[b]thiophene, an aromatic organic compound with a molecular formula C8H6S .


Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through an aryne reaction with alkynyl sulfides . This involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .


Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophenes typically involve aryne reactions with alkynyl sulfides . This process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Scientific Research Applications

Photophysical Properties and Applications

New Fluorescent Benzo[b]thiophene Derivatives : Venanzi et al. (2005) synthesized fluorescent derivatives of benzo[b]thiophene by palladium-catalyzed cross-couplings, studying their photophysical behavior in acetonitrile. These compounds, including benzo[b]thiophene-7-acetonitrile analogues, show potential for creating fluorescent biomarkers due to their specific electronic and excited-state properties (Venanzi et al., 2005).

Synthetic Methodologies

Efficient Synthesis from Dithioesters : Sandhya et al. (2015) reported an efficient one-pot synthesis method for benzo[b]thiophenes from o-halophenyl acetonitrile, utilizing CuI and pivalic acid. This method underscores the versatility of this compound in synthesizing complex heterocyclic compounds (Sandhya et al., 2015).

Catalytic Hydrogenation to Dihydrobenzo[b]thiophene : Bianchini et al. (1999) described the use of a ruthenium(II) tris-acetonitrile complex for the regioselective hydrogenation of benzo[b]thiophene to 2,3-dihydrobenzo[b]thiophene, showcasing the compound's role in facilitating selective hydrogenation reactions (Bianchini et al., 1999).

Biological Applications

Antiviral Potential : Ivachtchenko et al. (2019) developed and analyzed the structure of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, highlighting its potential as a novel inhibitor of hepatitis B. This study implies the utility of this compound derivatives in creating effective antiviral agents (Ivachtchenko et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, Benzo[b]thiophene-3-acetonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-(1-benzothiophen-7-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NS/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRUIDMKFOHABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC#N)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add Benzo[b]thiophene-7-carboxaldehyde (2.34 g, 14.4 mmol) and lithium cyanide tetrahydrofuran complex (LiCN*1.5 Tetrahydrofuran, 204 mg, 1.44 mmol) to tetrahydrofuran (40 mL) under nitrogen. Add dropwise neat diethyl cyanophosphonate (2.8 mL, 18.4 mmol) to the stirring reaction mixture. Stir at room temp under nitrogen for 60 hours. Add 2-methyl-2-propanol (1.4 mL, 14.6 mmol). Add the reaction mixture via cannula to a stirred 0.1 molar solution of samarium(II) iodide in tetrahydrofuran (360 mL, 36.0 mmol) at 25° C. under nitrogen. If the resulting reaction mixture is not deep blue add additional samarium(II) iodide solution until deep blue color persists. Stir the reaction at 25° C. for 1 hour. Concentrate under reduced pressure, dilute with ethyl acetate, diethyl ether (1:1), wash with aqueous 0.1 M hydrochloric acid, and aqueous saturated sodium chloride. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Chromatograph on flash silica using a gradient from neat hexane to 25% ethyl acetate in hexane to obtain the title compound as an off-white solid.
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
lithium cyanide tetrahydrofuran
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
360 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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